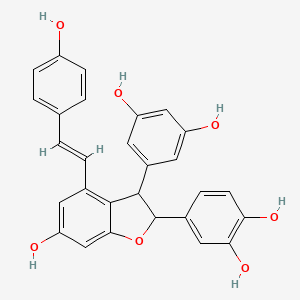

Scirpusin A

Description

Scirpusin A is a naturally occurring stilbene dimer derived from plants such as Cyperus rotundus and Caragana rosea. Structurally, it is composed of two piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) units linked via a dihydrofuran ring . It exhibits diverse bioactivities, including anti-HIV, anti-obesity, neuroprotective effects, and inhibition of amyloid-β (Aβ) aggregation, making it a promising candidate for therapeutic applications . Notably, it demonstrates potent anti-HIV activity with an IC50 of 4.77 µM and inhibits Aβ aggregation (IC50 = 0.7 ± 0.3 µM) . Its content in Scirpus yagara is notably high (0.017% yield), enhancing its viability for extraction .

Properties

CAS No. |

69297-51-4 |

|---|---|

Molecular Formula |

C28H22O7 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

4-[3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C28H22O7/c29-19-6-2-15(3-7-19)1-4-16-9-22(32)14-25-26(16)27(18-10-20(30)13-21(31)11-18)28(35-25)17-5-8-23(33)24(34)12-17/h1-14,27-34H/b4-1+ |

InChI Key |

VJVQHVVOEFJLIO-DAFODLJHSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Scirpusin A; Scirpusin-A; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scirpusin B

Scirpusin B, a dihydrofuran-linked dimer of piceatannol, differs from Scirpusin A by the presence of an additional hydroxyl group on its phenyl ring . This structural variation influences bioactivity:

- Anti-HIV Activity : Scirpusin B (IC50 = 1.33 µM) is ~3.6-fold more potent than this compound (IC50 = 4.77 µM) .

- AChE Inhibition: Scirpusin B (IC50 = 62.9 µM) exhibits 4-fold greater acetylcholinesterase (AChE) inhibitory activity than piceatannol (IC50 = 258.9 µM) .

- Aβ Aggregation: Scirpusin B (IC50 = 0.63 µM) is less effective than piceatannol (IC50 = 0.34 µM) but comparable to this compound .

- Molecular Docking: Scirpusin B forms three hydrogen bonds with AChE (vs. two for piceatannol) and stabilizes Aβ1-42 via hydrophobic interactions with Val18, suggesting stronger target binding .

Piceatannol

Piceatannol, a hydroxylated resveratrol analog and monomeric precursor to this compound/B, shows distinct pharmacological profiles:

- Aβ Aggregation Inhibition : Superior to Scirpusin B (IC50 = 0.34 µM vs. 0.63 µM) .

- Neuroprotection: Both piceatannol and Scirpusin B enhance SH-SY5Y cell viability against Aβ25-35 toxicity, but piceatannol is more efficacious in reducing oxidative stress .

Resveratrol

Resveratrol, the parent compound of piceatannol, has lower bioactivity due to fewer hydroxyl groups:

- Aβ Aggregation : Resveratrol (IC50 > 10 µM) is significantly less potent than this compound (0.7 µM) or ε-viniferin glucoside (0.2 µM) .

- Anti-Obesity: this compound and B in Cyperus rotundus extracts show superior anti-adipogenic effects compared to resveratrol, reducing visceral fat and normalizing lipid profiles in clinical studies .

ε-Viniferin Glucoside

This resveratrol dimer, though structurally distinct from this compound, shares Aβ aggregation inhibition properties:

- Potency : ε-Viniferin glucoside (IC50 = 0.2 ± 0.3 µM) is ~3.5-fold more active than this compound (0.7 ± 0.3 µM) .

- Bioavailability : Both compounds face challenges due to high molecular weight and polarity, limiting therapeutic utility .

Comparative Data Tables

Table 1: Bioactivity Profiles

Table 2: Structural and Pharmacokinetic Properties

Key Research Findings and Implications

- Structural-Activity Relationship: Additional hydroxyl groups in Scirpusin B enhance AChE inhibition but reduce Aβ aggregation potency compared to piceatannol .

- Multi-Target Potential: Dimeric stilbenes (this compound/B) exhibit broader therapeutic profiles than monomers (resveratrol, piceatannol) .

- Clinical Relevance: Standardized extracts like Cirpusins® (containing 6% this compound/B and piceatannol) demonstrate anti-obesity efficacy in human trials, with BioPerine® enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.